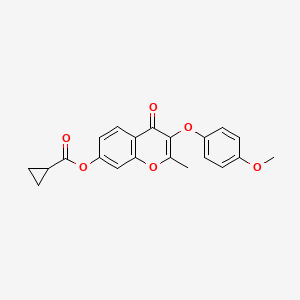

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Description

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a chromene-derived ester featuring a cyclopropane ring and a 4-methoxyphenoxy substituent. Chromene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties . The compound’s structure comprises a 2-methyl-4-oxochromene core esterified with cyclopropanecarboxylic acid at position 7 and substituted with a 4-methoxyphenoxy group at position 2. This substitution pattern likely influences its physicochemical properties, such as solubility, metabolic stability, and binding affinity to biological targets.

Propriétés

IUPAC Name |

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-12-20(26-15-7-5-14(24-2)6-8-15)19(22)17-10-9-16(11-18(17)25-12)27-21(23)13-3-4-13/h5-11,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAUYUUUGUSCDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)OC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions, followed by cyclization.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic aromatic substitution reaction, where 4-methoxyphenol reacts with a suitable leaving group on the chromenone core.

Esterification: The final step involves the esterification of the chromenone derivative with cyclopropanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction of the chromenone core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding chromanol derivatives.

Substitution: The methoxyphenoxy group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Chromanol derivatives.

Substitution: Various substituted chromenone derivatives depending on the nucleophile or electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate has been investigated for its potential therapeutic effects, including:

Anticancer Activity: Research indicates that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. Studies have shown its effectiveness against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties: Coumarin derivatives, including this compound, have shown significant antimicrobial activity against various pathogens. Its structure allows it to interact with microbial enzymes, inhibiting their growth and making it a candidate for developing new antimicrobial agents .

The biological activity of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate extends beyond antimicrobial and anticancer properties:

Antioxidant Activity: The compound has been studied for its ability to scavenge free radicals, thereby preventing oxidative stress-related diseases such as cancer and cardiovascular disorders . Its antioxidant properties contribute to cellular protection mechanisms.

Mechanism of Action: The interaction of this compound with various molecular targets can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, enhancing its therapeutic potential .

Study on Anticancer Properties

A notable study conducted in vitro demonstrated the efficacy of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, showcasing its potential as an anticancer agent.

Research on Antimicrobial Effects

Another study highlighted the antimicrobial activity of this compound against several bacterial strains. The findings revealed that it effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli, supporting its use as a natural antimicrobial agent.

Mécanisme D'action

The biological activity of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is primarily attributed to its ability to interact with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Receptor Binding: The compound can bind to specific receptors, modulating signal transduction pathways and affecting cellular responses.

Antioxidant Activity: The chromenone core can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromene Core

2.1.1. 2-Methyl-4-Oxo-3-Phenyl-4H-Chromen-7-Yl Cyclopropanecarboxylate

- Structure: Differs by replacing the 4-methoxyphenoxy group with a phenyl group at position 3 .

- Molecular Formula : C₂₀H₁₆O₄ (vs. C₂₁H₁₈O₅ for the target compound).

- Bioactivity: The phenyl group may decrease electron-donating effects, altering interactions with enzymes or receptors.

2.1.2. [3-(4-Methoxyphenoxy)-4-Oxo-2-(Trifluoromethyl)Chromen-7-Yl] Cyclopropanecarboxylate

- Structure : Features a trifluoromethyl group at position 2 instead of methyl .

- Molecular Formula : C₂₁H₁₅F₃O₅.

- Metabolic Stability: Fluorine atoms may slow oxidative metabolism, extending half-life.

Positional Isomerism in Phenoxy Substituents

2.2.1. [3-(2-Methoxyphenoxy)-4-Oxochromen-7-Yl] Cyclopropanecarboxylate

- Structure: Methoxy group at the 2-position of the phenoxy ring instead of 4-position .

- Molecular Formula : C₂₀H₁₆O₅.

- Electronic Effects: Reduced resonance stabilization compared to para-substitution, altering reactivity.

2.2.2. 3-(2-Ethoxyphenoxy)-2-Methyl-4-Oxo-4H-Chromen-7-Yl Cyclopropanecarboxylate

- Structure: Ethoxy group replaces methoxy at the 2-position of phenoxy .

- Molecular Formula : C₂₂H₂₀O₅.

- Key Differences :

- Bulkiness : Ethoxy’s larger size may hinder binding in compact active sites.

- Hydrophobicity : Increased alkyl chain length enhances hydrophobicity.

Ester Group Modifications

2.3.1. 3-(2-Methoxyphenyl)-4-Oxo-4H-Chromen-7-Yl Propionate

- Structure : Propionate ester replaces cyclopropanecarboxylate .

- Molecular Formula : C₁₉H₁₆O₅.

- Key Differences: Hydrolysis Rate: Propionate esters are generally more hydrolytically labile than cyclopropanecarboxylates, affecting bioavailability.

Physicochemical Properties

*Predicted using QSAR models.

Bioactivity Trends

- Insecticidal Potential: The target compound’s 4-methoxyphenoxy group may enhance binding to insect sodium channels compared to phenyl or ethoxy analogs, similar to pyrethroids . However, the absence of a cyano group (common in pyrethroids like cypermethrin ) likely reduces neurotoxicity.

- Metabolic Stability : The cyclopropane ring and para-methoxy group may confer resistance to enzymatic degradation compared to propionate esters .

Activité Biologique

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is C22H21NO7, with a molecular weight of 411.4 g/mol. The structure features a chromene core substituted with a methoxyphenoxy group and a cyclopropanecarboxylate moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties.

1. Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress leading to various diseases. Research has demonstrated that chromene derivatives exhibit significant antioxidant properties. For instance, studies indicate that compounds similar to 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate effectively scavenge free radicals and reduce oxidative stress markers in vitro.

2. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, including cancer and cardiovascular diseases. The compound has shown potential in inhibiting inflammatory pathways. In vitro studies have reported that it can downregulate pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory responses.

3. Anticancer Properties

Several studies have explored the anticancer activity of chromene derivatives. For example, 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and activation of caspases.

Case Studies

Case Study 1: Antioxidant Evaluation

In a study published in PubMed, researchers evaluated the antioxidant capacity of several chromene derivatives using DPPH and ABTS assays. The results indicated that the tested compounds exhibited substantial radical scavenging activity, with IC50 values demonstrating their efficacy compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of similar compounds on RAW 264.7 macrophages. The research showed that treatment with these derivatives significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 3: Anticancer Activity

A recent investigation assessed the cytotoxic effects of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate on MCF-7 cells. The study revealed that the compound inhibited cell proliferation in a dose-dependent manner and induced apoptosis through mitochondrial pathways .

Research Findings Summary Table

| Activity | Mechanism | Cell Line/Model | Outcome |

|---|---|---|---|

| Antioxidant | Free radical scavenging | In vitro assays | Significant activity observed |

| Anti-inflammatory | Inhibition of COX and LOX | RAW 264.7 macrophages | Reduced NO and PGE2 production |

| Anticancer | Induction of apoptosis | MCF-7 breast cancer cells | Dose-dependent inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.